molecular formula C20H24N4O4 B009980 D-Phe-Val-p-nitroanilide CAS No. 108321-89-7

D-Phe-Val-p-nitroanilide

Cat. No.: B009980
CAS No.: 108321-89-7
M. Wt: 384.4 g/mol
InChI Key: MFFZQZIWTDHXEY-UHFFFAOYSA-N
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Description

D-Phe-Val-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays to study protease activity. It is composed of D-phenylalanine (D-Phe), valine (Val), and p-nitroanilide. This compound is particularly useful in the quantification and differentiation of protease activities, such as those of urokinase and tissue-type plasminogen activators .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phe-Val-p-nitroanilide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of D-phenylalanine, followed by its coupling with valine. The final step involves the attachment of the p-nitroanilide group. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: D-Phe-Val-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured.

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by proteases such as trypsin, chymotrypsin, and thrombin.

    Oxidation and Reduction: Not commonly involved in the reactions of this compound.

Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically at 405 nm .

Scientific Research Applications

D-Phe-Val-p-nitroanilide is widely used in scientific research for:

Mechanism of Action

The mechanism of action of D-Phe-Val-p-nitroanilide involves its hydrolysis by proteases. The protease recognizes the peptide bond between valine and p-nitroanilide, cleaving it to release p-nitroaniline. This reaction is highly specific and can be used to study the kinetics and specificity of protease enzymes .

Comparison with Similar Compounds

    D-Val-Leu-Lys-p-nitroanilide: Another peptide substrate used for similar purposes but with different kinetic properties.

    Bz-Phe-Val-Arg-p-nitroanilide: Used in the study of trypsin-like proteases.

Uniqueness: D-Phe-Val-p-nitroanilide is unique due to its lower Km value and higher Vmax/Km ratio compared to other substrates, making it a more efficient substrate for certain proteases .

Properties

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]-3-methyl-N-(4-nitrophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-13(2)18(20(26)22-15-8-10-16(11-9-15)24(27)28)23-19(25)17(21)12-14-6-4-3-5-7-14/h3-11,13,17-18H,12,21H2,1-2H3,(H,22,26)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFZQZIWTDHXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400731
Record name D-Phe-Val-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-89-7
Record name D-Phe-Val-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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